1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone
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Overview
Description
1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanone is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position and a methyl group at the 2-position of the benzofuran ring, along with an ethanone group at the 3-position.
Preparation Methods
The synthesis of 1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone can be achieved through several synthetic routes. . Industrial production methods may involve the use of catalytic processes to enhance yield and selectivity. For example, the use of transition-metal catalysts in the cyclization step can improve the efficiency of the synthesis .
Chemical Reactions Analysis
1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the benzofuran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone and its derivatives involves interactions with specific molecular targets. For example, some derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives .
Comparison with Similar Compounds
1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanone can be compared with other benzofuran derivatives, such as:
1-(3-Methyl-1-benzofuran-2-yl)ethanone: Similar structure but lacks the methoxy group, which may affect its biological activity and chemical reactivity.
1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone: Contains an ethyl group instead of a methoxy group, leading to different physical and chemical properties
Properties
IUPAC Name |
1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7(13)12-8(2)15-11-5-4-9(14-3)6-10(11)12/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDDPKSFYHCLKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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